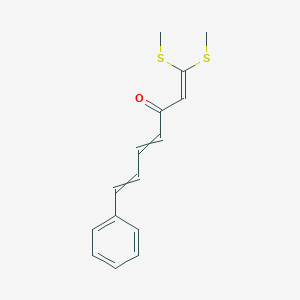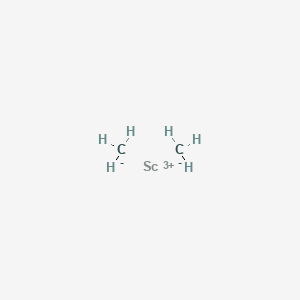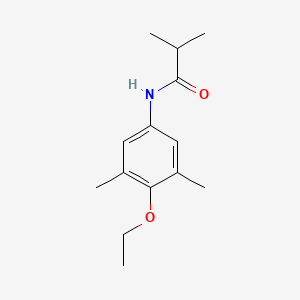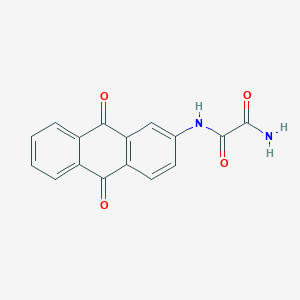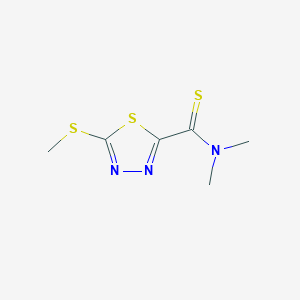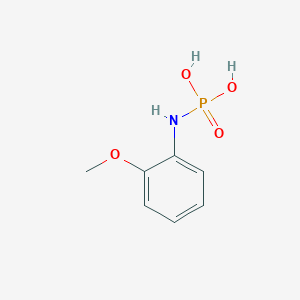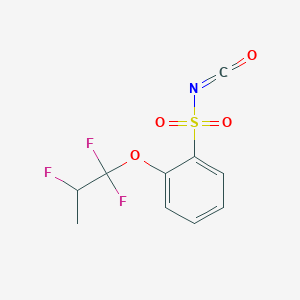![molecular formula C15H16 B14351606 2-Phenylspiro[4.4]nona-1,3-diene CAS No. 91842-36-3](/img/structure/B14351606.png)
2-Phenylspiro[4.4]nona-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylspiro[44]nona-1,3-diene is a chemical compound with the molecular formula C₁₅H₁₆ It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylspiro[4.4]nona-1,3-diene typically involves the reaction of phenylacetylene with cyclohexadiene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the spiro structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylspiro[4.4]nona-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated spiro compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as halogens, acids, and bases can be used under controlled conditions.
Major Products:
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated spiro compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Phenylspiro[4.4]nona-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Phenylspiro[4.4]nona-1,3-diene involves its interaction with molecular targets through its spiro structure. The compound can participate in various chemical reactions, forming intermediates that interact with biological molecules. These interactions can affect molecular pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Spiro[4.4]nona-1,3-diene: A similar spiro compound without the phenyl group.
Spiro[4.4]nona-2,7-diene: Another spiro compound with different positioning of double bonds.
Uniqueness: 2-Phenylspiro[4.4]nona-1,3-diene is unique due to the presence of the phenyl group, which adds to its chemical reactivity and potential applications. The phenyl group can participate in additional reactions, making the compound more versatile compared to its non-phenyl counterparts.
Propriétés
Numéro CAS |
91842-36-3 |
|---|---|
Formule moléculaire |
C15H16 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
3-phenylspiro[4.4]nona-1,3-diene |
InChI |
InChI=1S/C15H16/c1-2-6-13(7-3-1)14-8-11-15(12-14)9-4-5-10-15/h1-3,6-8,11-12H,4-5,9-10H2 |
Clé InChI |
SBNSRWFDISWNLI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C=CC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


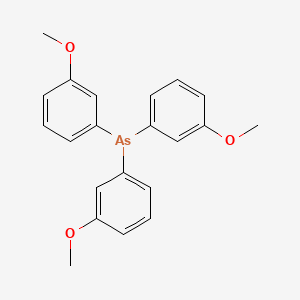
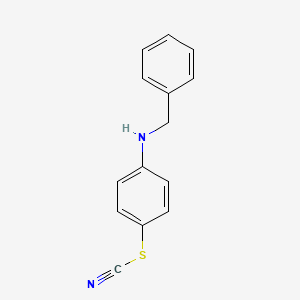
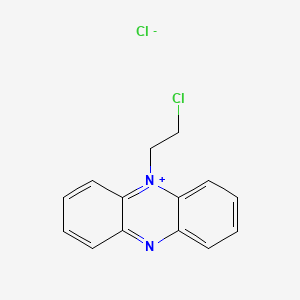
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)

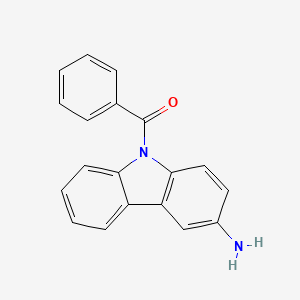
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
